molecular formula C11H15N3O4S B062705 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- CAS No. 181507-38-0

2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl-

Numéro de catalogue B062705
Numéro CAS: 181507-38-0
Poids moléculaire: 285.32 g/mol
Clé InChI: XXSFCXSXESUXIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- is a synthetic compound commonly known as Rosiglitazone. It belongs to the class of thiazolidinediones and is used in the treatment of type 2 diabetes mellitus. Rosiglitazone acts as an insulin sensitizer and helps in reducing blood glucose levels in patients with type 2 diabetes.

Mécanisme D'action

Rosiglitazone acts as an insulin sensitizer by binding to and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) in adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. Rosiglitazone also has anti-inflammatory effects and can reduce the risk of cardiovascular diseases in diabetic patients.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. It also has anti-inflammatory effects and can reduce the risk of atherosclerosis and other cardiovascular diseases. Rosiglitazone has been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

Avantages Et Limitations Des Expériences En Laboratoire

Rosiglitazone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and has been extensively tested for its therapeutic potential in the treatment of type 2 diabetes mellitus. However, Rosiglitazone also has some limitations for lab experiments. It can cause fluid retention, weight gain, and edema in some patients, which can affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on Rosiglitazone. One direction is to study the potential of Rosiglitazone in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Another direction is to develop new derivatives of Rosiglitazone with improved therapeutic potential and fewer side effects. Finally, more studies are needed to understand the long-term effects of Rosiglitazone on cardiovascular health and other metabolic parameters.
Conclusion:
Rosiglitazone is a synthetic compound commonly used in the treatment of type 2 diabetes mellitus. It acts as an insulin sensitizer and helps in reducing blood glucose levels in diabetic patients. Rosiglitazone has been extensively studied for its therapeutic potential and has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. However, Rosiglitazone also has some limitations and can cause fluid retention, weight gain, and edema in some patients. There are several future directions for the research on Rosiglitazone, including the study of its potential in the treatment of other metabolic disorders and the development of new derivatives with improved therapeutic potential and fewer side effects.

Méthodes De Synthèse

Rosiglitazone can be synthesized by the reaction of 5-methyl-2,4(1H,3H)-pyrimidinedione with 2-(2-bromoacetyl)-4-(methylthio)butyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product obtained is Rosiglitazone.

Applications De Recherche Scientifique

Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. Rosiglitazone has also been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

Propriétés

Numéro CAS

181507-38-0

Formule moléculaire

C11H15N3O4S

Poids moléculaire

285.32 g/mol

Nom IUPAC

1-[2-[2-(hydroxymethyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N3O4S/c1-7-4-13(11(18)12-10(7)17)2-3-14-8(16)6-19-9(14)5-15/h4,9,15H,2-3,5-6H2,1H3,(H,12,17,18)

Clé InChI

XXSFCXSXESUXIX-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO

SMILES canonique

CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO

Synonymes

1-[(2-HOCH2-4-oxo-3-thiazol)Et]thymine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.